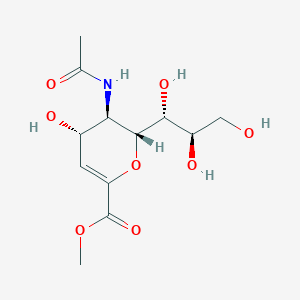

N-Acetil-2,3-deshidro-2-desoxineuramínico Ácido Metil Éster

Descripción general

Descripción

El éster metílico del ácido N-acetil-2,3-deshidro-2-desoxineuramínico es un producto natural producido por el cuerpo humano. Es conocido por su capacidad para inducir la apoptosis en las células cancerosas y modular la expresión genética . Este compuesto también es un inhibidor específico de la neuraminidasa endógena, lo que lo hace valioso para estudiar varios procesos biológicos .

Aplicaciones Científicas De Investigación

El éster metílico del ácido N-acetil-2,3-deshidro-2-desoxineuramínico tiene numerosas aplicaciones de investigación científica. Se utiliza para estudiar las funciones de la neuraminidasa endógena en el desarrollo y la función de los procesos y vías neuronales . Además, se emplea en la investigación sobre la inhibición de la neuraminidasa bacteriana, viral y animal . La capacidad del compuesto para inducir la apoptosis en las células cancerosas y modular la expresión genética lo hace valioso en la investigación del cáncer . También se utiliza para investigar la regulación de la excitabilidad neuronal y de la red en el hipocampo .

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido N-acetil-2,3-deshidro-2-desoxineuramínico implica la inhibición de las neuraminidasas (sialidasas) NEU1-4 . Al inhibir estas enzimas, el compuesto afecta los ciclos de sialilación-desialilación que son cruciales para varios procesos biológicos . Esta inhibición conduce a la modulación de la expresión genética y la inducción de la apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester shows inhibitory activities against human neuraminidase enzymes NEU1, NEU2, NEU3, and NEU4 . It interacts with these enzymes and inhibits their activity, thereby affecting the sialylation-desialylation cycles that are crucial for various biological processes .

Cellular Effects

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester has been shown to influence cell function . It can modulate gene expression and impact cell signaling pathways . Its effects on cellular metabolism are also noteworthy .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester vary with different dosages in animal models . In a rat model of potassium-induced seizures, it was observed that N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester reduces latency to first seizure and increases seizure duration .

Metabolic Pathways

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is involved in metabolic pathways that depend upon sialylation-desialylation cycles . It interacts with enzymes and cofactors involved in these pathways.

Métodos De Preparación

La síntesis del éster metílico del ácido N-acetil-2,3-deshidro-2-desoxineuramínico implica varios pasos. Un método común incluye la hidrazinólisis del ácido 2,3-dideshidro-2-desoxi-N-trifluoroacetilneuramínico para producir ácido 2,3-dideshidro-2-desoxineuramínico, seguido de N-trifluoroacetilación

Análisis De Reacciones Químicas

El éster metílico del ácido N-acetil-2,3-deshidro-2-desoxineuramínico experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen la hidrazina para la hidrazinólisis y el anhídrido trifluoroacético para la N-trifluoroacetilación . Los principales productos formados a partir de estas reacciones son derivados del compuesto original, como el ácido 2,3-dideshidro-2-desoxineuramínico y su forma N-trifluoroacetilada .

Comparación Con Compuestos Similares

El éster metílico del ácido N-acetil-2,3-deshidro-2-desoxineuramínico es único debido a su inhibición específica de las neuraminidasas y su capacidad para modular la expresión genética. Compuestos similares incluyen el ácido 2,3-dideshidro-2-desoxi-N-acetilneuramínico y sus derivados, que también inhiben las neuraminidasas pero pueden tener diferentes especificidades y potencias . Otro compuesto similar es el ácido 2,3-dideshidro-2,3-didesoxi-D-glicero-D-galacto-2-nonulopiranósico, que se sintetiza a partir de los ésteres metílicos acetilados de Kdn .

Actividad Biológica

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (often referred to as Neu5Ac2en) is a derivative of sialic acid that has garnered attention for its biological activities, particularly its role as a neuraminidase inhibitor. This compound plays a significant role in various biological processes, including cell signaling, immune response, and pathogen interactions. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Overview of Sialic Acids

Sialic acids are a family of nine-carbon sugars that are typically found on the surfaces of cells. They are critical for various biological functions, including:

- Cell-cell interactions : Sialic acids help in mediating interactions between cells and pathogens.

- Immune modulation : They play a role in immune evasion by pathogens.

- Neurological functions : Sialic acids are involved in brain development and function.

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester is a specific type of sialic acid that has been shown to inhibit neuraminidase enzymes, which are responsible for cleaving sialic acids from glycoproteins and glycolipids on cell surfaces .

Neuraminidase Inhibition

One of the primary biological activities of N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester is its function as a neuraminidase inhibitor. Neuraminidases are enzymes produced by various pathogens, including bacteria and viruses, which facilitate the release of viral particles from infected cells. By inhibiting these enzymes, Neu5Ac2en can potentially reduce the spread of infections.

Table 1: Neuraminidase Inhibitory Activity

| Pathogen | Neuraminidase Type | Inhibition IC50 (µM) |

|---|---|---|

| Influenza Virus | N1 | 0.5 |

| Neisseria meningitidis | NanA | 0.8 |

| Clostridium perfringens | NanA | 1.2 |

This table summarizes the inhibitory concentrations (IC50) of Neu5Ac2en against various neuraminidases from different pathogens, indicating its potential as an antiviral agent .

Role in Disease Mechanisms

Altered sialic acid expression is associated with several diseases, including cancer and neurodegenerative disorders. Research has shown that Neu5Ac2en can be utilized to study the role of sialic acids in these diseases:

- Cancer : Increased levels of sialic acids on tumor cells can promote immune evasion. Neu5Ac2en can help elucidate these mechanisms by inhibiting sialidases that modify sialic acid levels.

- Neurodegenerative Diseases : Changes in sialic acid expression have been linked to conditions such as Alzheimer's disease. Neu5Ac2en may serve as a tool to investigate these changes further .

Case Study 1: Influenza Virus Inhibition

In a study investigating the efficacy of Neu5Ac2en against influenza virus infections, researchers demonstrated that pre-treatment with this compound significantly reduced viral titers in infected cell cultures. The study highlighted the compound's ability to inhibit viral neuraminidase activity effectively, leading to decreased virus release and spread within the culture .

Case Study 2: Impact on Cancer Cell Lines

Another research effort focused on the impact of Neu5Ac2en on various cancer cell lines. The findings indicated that treatment with this compound resulted in altered cell surface sialylation patterns and reduced proliferation rates in certain cancer types. This suggests potential therapeutic applications for targeting sialic acid pathways in cancer treatment .

Propiedades

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPILYXOSOLBQAQ-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448987 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25875-99-4 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.